molecular formula C16H16F5N5 B6457014 4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549005-11-8

4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6457014
CAS No.: 2549005-11-8
M. Wt: 373.32 g/mol
InChI Key: TWPRGNNUFDWKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:

  • Position 4: A difluoromethyl (-CF₂H) group, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Position 2: A methyl group, contributing to steric bulk and electronic modulation.

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5/c1-10-23-12(15(17)18)8-14(24-10)26-6-4-25(5-7-26)13-3-2-11(9-22-13)16(19,20)21/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPRGNNUFDWKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrimidine vs. Thienopyrimidine

  • Target Compound : Pyrimidine core (N-containing six-membered ring with two nitrogen atoms). Pyrimidines are widely used in drug design due to their resemblance to nucleic acid bases, enabling interactions with biological targets like kinases or polymerases.
  • Analog (): Thienopyrimidine, where a thiophene ring is fused to pyrimidine.

Piperazine vs. Piperidine Linkers

  • Target Compound : Piperazine (six-membered ring with two nitrogen atoms) provides conformational flexibility and hydrogen-bonding sites.
  • Analog () : Piperidine (six-membered ring with one nitrogen atom) reduces basicity and may limit hydrogen-bonding interactions, affecting target affinity .

Substituent Effects

Fluorinated Groups
  • Target Compound : Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups enhance lipophilicity (logP) and resist oxidative metabolism.
  • Analog () : Compounds like 9a (trifluoromethylbenzoyl) and 9b (chloro-trifluoromethylbenzoyl) demonstrate how fluorinated substituents improve bioavailability and enzyme-binding affinity .
Aromatic and Sulfonyl Modifications
  • Target Compound : Pyridine with -CF₃ enables π-π stacking and dipole interactions.

Physicochemical Properties

Property Target Compound (9a) (11a)
Molecular Weight ~435.3 g/mol ~520.6 g/mol ~480.9 g/mol
Key Substituents -CF₂H, -CF₃, pyridine -CF₃, benzoyl -SO₂R, chloro-CF₃
logP (Predicted) ~3.5 ~4.1 ~2.8
Solubility Moderate (fluorine) Low (aromatic bulk) High (sulfonyl polarity)

The target compound’s balance of fluorinated groups and pyridine likely offers intermediate logP and solubility compared to benzoyl (high lipophilicity) or sulfonyl (high polarity) analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.